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Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a
fundamental transformation in organic synthesis, crucial for the construction of complex
molecules in academic research and the pharmaceutical industry. A prominent class of mild
oxidation protocols utilizes an "activated" sulfoxide as the terminal oxidant. While dimethyl
sulfoxide (DMSO) is overwhelmingly the reagent of choice in well-established named reactions
such as the Swern, Parikh-Doering, and Corey-Kim oxidations, the analogous use of diethyl
sulfoxide (DESO) is less documented.[1] This document provides detailed application notes
and protocols for these key named reactions, assuming the general reactivity of diethyl
sulfoxide will parallel that of dimethyl sulfoxide, and highlights the expected mechanistic
pathways. It is important to note that while a patent suggests the broader applicability of "dialkyl
sulfoxides" in such oxidations, specific experimental data for diethyl sulfoxide in these named
reactions is sparse in the reviewed literature.[2] Therefore, the provided protocols are based on
their well-established DMSO counterparts and should be considered as starting points for
optimization when using diethyl sulfoxide.

Named Reactions Featuring Activated Sulfoxide
Reagents
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The Swern, Parikh-Doering, and Corey-Kim oxidations are premier methods for the mild
oxidation of alcohols, avoiding the harsh conditions and heavy metal reagents of other
methods.[3][4][5] They all rely on the in-situ formation of a highly electrophilic sulfur species
from a sulfoxide and an activating agent. This species then reacts with the alcohol to form an
alkoxysulfonium salt, which, upon deprotonation, collapses to the desired carbonyl compound
and a dialkyl sulfide.[5][6][7]

The Swern Oxidation

The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate the
sulfoxide at low temperatures.[3][6] It is prized for its mild conditions and broad functional group
tolerance.[3]

General Reaction Scheme:
Mechanism of Action:

The reaction proceeds through the initial formation of a chloro(diethyl)sulfonium species, which
then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered
base, typically triethylamine, to form a sulfur ylide. This ylide then undergoes a[8][9]-
sigmatropic rearrangement via a five-membered ring transition state to yield the carbonyl
product and diethyl sulfide.[3]

Experimental Protocol (Adapted from DMSO-based procedure):

o A solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane (DCM) is
cooled to -78 °C under an inert atmosphere.

o A solution of diethyl sulfoxide (2.0 - 2.5 equivalents) in anhydrous DCM is added dropwise,
maintaining the temperature below -60 °C. The mixture is stirred for 15-30 minutes.

o A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise, again
maintaining the low temperature. The reaction is stirred for 30-60 minutes.

o Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to
warm to room temperature.
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e The reaction is quenched with water, and the aqueous layer is extracted with DCM.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Swern Oxidation:

Product .
Substrate (Alcohol) Yield (%) Reference
(Aldehyde/Ketone)
1-Decanol Decanal 95 [6]
Cyclohexanol Cyclohexanone 98 [6]
Geraniol Geranial 85 [3]
S)-(-)-2-Methyl-1- S)-(+)-2-
(8)-() y (S)-(+) 92 ]
butanol Methylbutanal

Logical Relationship Diagram for Swern Oxidation:
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Caption: Workflow for the Swern oxidation of alcohols.

The Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex (SO3-py) as a milder
activating agent for the sulfoxide, allowing the reaction to be performed at or above 0 °C.[4]
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General Reaction Scheme:

Mechanism of Action:

The mechanism is analogous to the Swern oxidation. The sulfoxide is activated by the
SO3-pyridine complex. The alcohol then attacks the activated sulfur species to form an
alkoxysulfonium salt. A base, such as triethylamine or diisopropylethylamine, facilitates the
deprotonation to form a sulfur ylide, which then collapses to the carbonyl product and diethyl
sulfide.[4][7]

Experimental Protocol (Adapted from DMSO-based procedure):

» To a solution of the alcohol (1.0 equivalent) and triethylamine (3.0 - 5.0 equivalents) in
anhydrous DCM or a mixture of DCM and diethyl sulfoxide at O °C is added the sulfur
trioxide-pyridine complex (1.5 - 3.0 equivalents) portion-wise.

e The reaction mixture is stirred at O °C for 15 minutes and then allowed to warm to room
temperature and stirred for an additional 1-2 hours.

e The reaction is quenched with water and the layers are separated.

e The aqueous layer is extracted with DCM.

e The combined organic layers are washed with saturated aqueous copper sulfate solution (to
remove pyridine), water, and brine, then dried over anhydrous magnesium sulfate, filtered,
and concentrated.

e The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Parikh-Doering Oxidation:
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Product

Substrate (Alcohol) Yield (%) Reference
(Aldehyde/Ketone)

1-Octanol Octanal 92 [7]

Cyclododecanol Cyclododecanone 96 [4]

Benzyl alcohol Benzaldehyde 95 [7]

4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 98 [7]

Reaction Pathway Diagram for Parikh-Doering Oxidation:

Parikh-Doering Oxidation Mechanism
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Caption: Key steps in the Parikh-Doering oxidation.

The Corey-Kim Oxidation

In the Corey-Kim oxidation, the reactive electrophilic sulfur species is generated from the
reaction of N-chlorosuccinimide (NCS) with diethyl sulfide (DES), the reduced form of diethyl
sulfoxide. The resulting species then reacts with the alcohol. Alternatively, the reaction can be
initiated with diethyl sulfoxide and an activating agent that generates the required chloro-
sulfonium species.[5]

General Reaction Scheme (starting from diethyl sulfide):
Mechanism of Action:

Diethyl sulfide reacts with NCS to form an electrophilic S-chloro sulfonium species. The alcohol
attacks this species, leading to an alkoxysulfonium salt. Subsequent addition of a base, such
as triethylamine, induces an elimination reaction to furnish the final carbonyl compound and
regenerate diethyl sulfide.[5]

Experimental Protocol (Adapted from DMS-based procedure):

A solution of N-chlorosuccinimide (1.1 - 1.3 equivalents) in anhydrous toluene is cooled to 0
°C under an inert atmosphere.

o Diethyl sulfide (1.1 - 1.3 equivalents) is added dropwise, and the mixture is stirred for 30
minutes at 0 °C.

e The mixture is cooled to -25 °C, and a solution of the alcohol (1.0 equivalent) in anhydrous
toluene is added.

e The reaction is stirred at -25 °C for 1-2 hours.

o Triethylamine (1.1 - 1.3 equivalents) is added, and the reaction is allowed to warm to room
temperature.

e The reaction mixture is diluted with ether and washed with 1% HCI, water, and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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e The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMS-based Corey-Kim Oxidation:

Product ]
Substrate (Alcohol) Yield (%) Reference

(Aldehyde/Ketone)
1-Heptanol Heptanal 94 [5]
2-Octanol 2-Octanone 95 [5]
Cinnamyl alcohol Cinnamaldehyde 85 [5]
4-tert- 4-tert-

93 [5]

Butylcyclohexanol Butylcyclohexanone

Corey-Kim Oxidation Experimental Workflow:
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Corey-Kim Oxidation Workflow
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Caption: Experimental workflow for the Corey-Kim oxidation.
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Discussion on the Use of Diethyl Sulfoxide

While the protocols and data presented are based on reactions with DMSO, the chemical
principles are expected to be directly applicable to diethyl sulfoxide. The ethyl groups in
DESO are slightly more electron-donating than the methyl groups in DMSO, which might subtly
influence the reactivity of the intermediate sulfonium species. However, these effects are
generally not expected to fundamentally alter the course of the reaction. The primary difference
for the experimentalist will be the physical properties of the byproduct, diethyl sulfide,
compared to dimethyl sulfide. Diethyl sulfide has a higher boiling point (92 °C) than dimethyl
sulfide (37 °C), which may require adjustments in the workup procedure for its removal. The
odor profile, while still unpleasant, may also differ.

Conclusion

The Swern, Parikh-Doering, and Corey-Kim oxidations are powerful and versatile methods for
the synthesis of aldehydes and ketones. Although the literature predominantly cites the use of
dimethyl sulfoxide, the underlying mechanisms strongly suggest that diethyl sulfoxide can
function as a competent reagent in these transformations. The provided protocols, adapted
from established DMSO-based procedures, offer a solid foundation for the application of
diethyl sulfoxide in these important named reactions, enabling researchers and professionals
in drug development to explore its utility in their synthetic endeavors. Further experimental
validation and optimization are encouraged to fully elucidate the scope and potential
advantages of using diethyl sulfoxide in these contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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